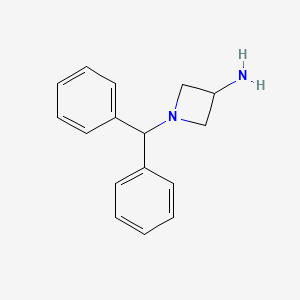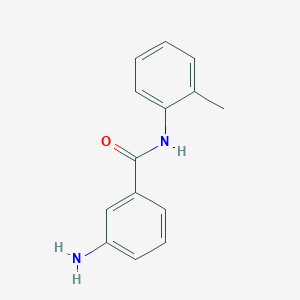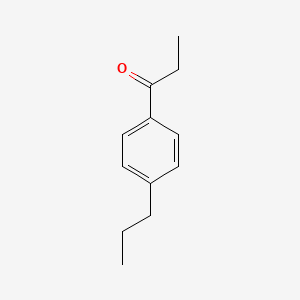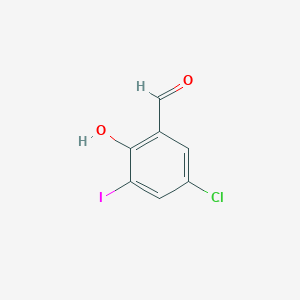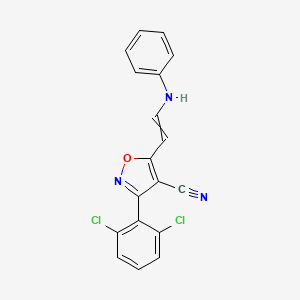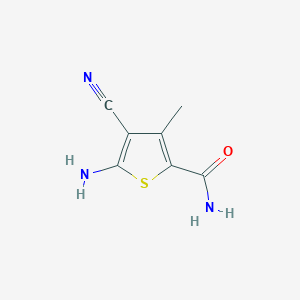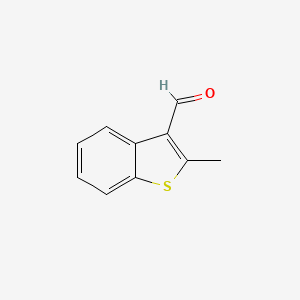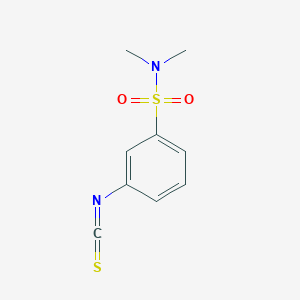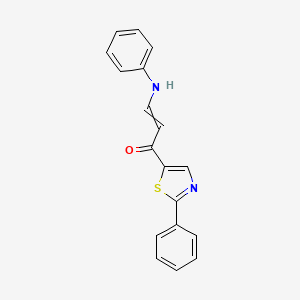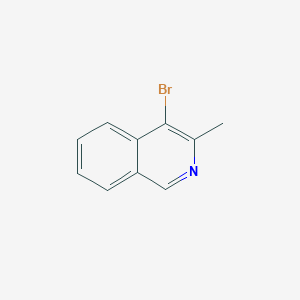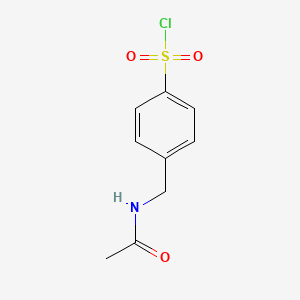
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(Benzyloxy)-1,3-dibromo-5-methylbenzene" is a brominated aromatic molecule with a benzyloxy substituent and a methyl group. It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms, and additional substituents are added to the benzene ring. This compound is likely to be of interest due to its potential as a precursor or intermediate in organic synthesis, given the reactivity of the bromine atoms and the presence of the benzyloxy functional group.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods, including regioselective bromination, ortho-metalation, and halogen/metal permutations. For instance, 1,2-dibromobenzenes, which are structurally related to the compound of interest, have been synthesized using these techniques, as described in the literature . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its preparation.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structures of related compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, have been determined, providing insights into the arrangement of substituents around the benzene core . These techniques could be used to analyze the molecular structure of "this compound" to confirm its identity and purity.
Chemical Reactions Analysis
Brominated benzene derivatives are known to participate in various chemical reactions, particularly those involving the formation of benzynes as intermediates. For example, 1,4-difluoro-2,5-dimethoxybenzene has been used as a precursor in benzyne-furan Diels-Alder reactions . The presence of bromine atoms in "this compound" suggests that it could undergo similar reactions, potentially leading to the formation of complex polycyclic structures or serving as a building block for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary depending on the nature and position of the substituents on the benzene ring. For instance, the mesophase behavior of certain dibenzoyloxy-p-benzoquinone derivatives has been studied, revealing the influence of molecular structure on phase behavior . While the specific properties of "this compound" are not provided, it can be inferred that its bromine atoms and benzyloxy group would impact its reactivity, boiling point, melting point, and solubility in organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene and its derivatives, such as 1,2-dibromobenzenes, are noted for their utility as precursors in various organic transformations, particularly in reactions involving the formation of benzynes. These compounds are synthesized through sequences involving regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Benzyloxy-functionalized compounds, such as benzyloxy-functionalized 1,3-propanedithiolate (PDT)-type model complexes, play a role in the synthesis of model complexes relevant to the active site of [FeFe]-Hydrogenases. Their electrochemical properties make them significant in the study of hydrogenase models (Song et al., 2012).
The compound's derivatives, notably 1,3-distyrylbenzene compounds with various substituents, have been synthesized and subjected to oxidative photocyclization. This process enhances the solubility of dibenz[a,j]anthracene in organic solvents, highlighting its importance in organic synthesis (Toyoshima, Yoshida, & Watanabe, 2013).
Material Science and Catalysis
Derivatives of the compound, particularly in the form of 1,3-dibromo-substituted benzenes, have been utilized in the field of material science, such as in the catalysis for one-pot synthesis of various organic compounds like 1,3-benzimidazoles and 1,5-benzodiazepines. These catalytic processes emphasize the compound's role in facilitating complex organic reactions (Ghorbani‐Vaghei & Veisi, 2010).
The compound's derivatives have been employed as quenchers in the end-quenching of TiCl4-catalyzed quasiliving polymerizations, demonstrating their utility in direct chain end functionalization. This application is significant in the field of polymer chemistry, where precise control over polymer chain ends is crucial (Morgan, Martínez-Castro, & Storey, 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
1,3-dibromo-5-methyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIBYVZYXAERC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

